Tert-butyl 2-amino-2-cyanoacetate
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Overview
Description
Tert-butyl 2-amino-2-cyanoacetate is a chemical compound with the molecular formula C7H12N2O2 . It is used in the synthesis of vinylogous urea . It also undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .Molecular Structure Analysis
The molecular weight of this compound is 156.18 . Its IUPAC name is tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate .Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . It also undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 370.0±32.0C at 760 mmHg .Properties
IUPAC Name |
tert-butyl 2-amino-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQVNOCQCUQVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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